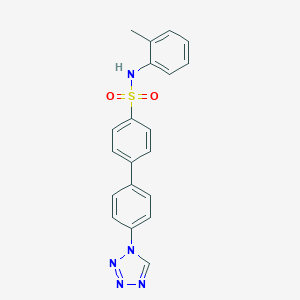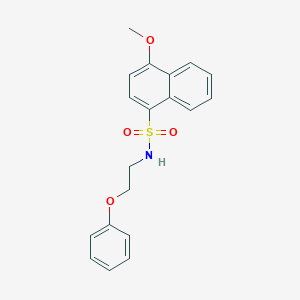
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide (abbreviated as PFOS) is an organic compound that belongs to the family of sulfonamides. PFOS has gained attention in recent years due to its widespread use in various industrial and commercial applications, as well as its potential adverse effects on human health and the environment.
Mécanisme D'action
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is known to interact with various biological pathways in the body, including the peroxisome proliferator-activated receptor (PPAR) pathway and the thyroid hormone pathway. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been shown to activate PPAR-alpha, which is involved in the regulation of lipid metabolism and inflammation. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has also been shown to disrupt thyroid hormone homeostasis, which can lead to adverse effects on growth, development, and metabolism.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been shown to have various biochemical and physiological effects on the body, including liver damage, immune system dysfunction, and developmental abnormalities. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been shown to accumulate in various tissues, including the liver, kidneys, and brain, and can persist in the environment for years. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has also been shown to have adverse effects on wildlife, including birds, fish, and mammals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is also stable and can be stored for extended periods. However, N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several limitations, including its potential toxicity and the need for proper handling and disposal. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is also subject to regulatory restrictions in many countries due to its potential adverse effects on human health and the environment.
Orientations Futures
There are several future directions for research on N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide. One area of interest is the development of safer alternatives to N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide for use in various industrial and commercial applications. Another area of research is the development of methods for the remediation of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide-contaminated sites. Additionally, further studies are needed to fully understand the potential adverse effects of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide on human health and the environment, as well as to develop effective strategies for mitigating these effects.
Conclusion:
In conclusion, N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is an organic compound that has gained attention in recent years due to its widespread use in various industrial and commercial applications, as well as its potential adverse effects on human health and the environment. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide can be synthesized by the reaction of 9H-fluorene-2-sulfonyl chloride with 2-phenoxyethanol in the presence of a base. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several advantages for use in lab experiments, including its low cost and ease of synthesis. However, N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several limitations, including its potential toxicity and the need for proper handling and disposal. Further research is needed to fully understand the potential adverse effects of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide and to develop effective strategies for mitigating these effects.
Méthodes De Synthèse
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide can be synthesized by the reaction of 9H-fluorene-2-sulfonyl chloride with 2-phenoxyethanol in the presence of a base such as triethylamine. The reaction yields N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide as a white solid with a melting point of 158-160°C. The synthesis of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is relatively straightforward and can be scaled up for industrial production.
Applications De Recherche Scientifique
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is its use as a surfactant in the production of fluoropolymers, which are widely used in the production of non-stick coatings, waterproof fabrics, and firefighting foams. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has also been studied for its potential use as an antifouling agent in marine coatings, as well as its use in the production of lithium-ion batteries.
Propriétés
Nom du produit |
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide |
|---|---|
Formule moléculaire |
C21H19NO3S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,22-12-13-25-18-7-2-1-3-8-18)19-10-11-21-17(15-19)14-16-6-4-5-9-20(16)21/h1-11,15,22H,12-14H2 |
Clé InChI |
XUSZORMNHHJJIF-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCOC4=CC=CC=C4 |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCOC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)

![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)



![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)

![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)